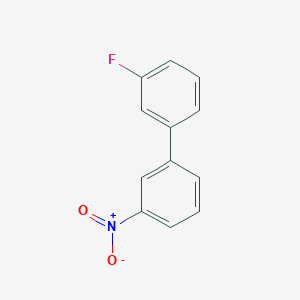

1-Fluoro-3-(3-nitrophenyl)benzene

Descripción general

Descripción

1-Fluoro-3-(3-nitrophenyl)benzene is an organic compound with the molecular formula C12H8FNO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluorine atom and the other with a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Fluoro-3-(3-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluorobenzene followed by a Suzuki-Miyaura coupling reaction. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring. The Suzuki-Miyaura coupling reaction then involves the reaction of the nitro-substituted fluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-Fluoro-3-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reaction typically occurs under basic conditions.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst, or chemical reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the nitro group.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted derivatives of this compound, depending on the nucleophile used.

Reduction: 1-Fluoro-3-(3-aminophenyl)benzene.

Oxidation: Various oxidation products depending on the extent of oxidation.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Fluoro-3-(3-nitrophenyl)benzene serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution (SAr) reactions makes it valuable for creating more complex molecules. This property is particularly useful in developing pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Formation of substituted products |

| Electrophilic Aromatic Substitution | Reaction with strong electrophiles | Introduction of new substituents |

Biological Applications

The compound has been investigated for its role in biological systems, particularly in enzyme studies and drug development:

- Enzyme Mechanisms: It is employed as a probe to study enzyme mechanisms, helping researchers understand how enzymes interact with substrates.

- Drug Development: Its structure allows for modifications that can lead to potential enzyme inhibitors, making it a candidate for developing new therapeutic agents targeting specific diseases.

Materials Science

In materials science, this compound is explored for its potential use in creating specialty chemicals and advanced materials. The presence of the fluorine atom enhances properties such as thermal stability and chemical resistance, which are desirable in various applications including coatings and polymers.

Case Study 1: Synthesis and Reactivity

A study published in the Beilstein Journal highlighted the synthesis of fluorinated compounds through nucleophilic aromatic substitution involving this compound. The research demonstrated that this compound could be effectively used to produce novel derivatives with enhanced reactivity profiles, suitable for further chemical transformations .

Research conducted on the biological activity of nitro-substituted benzene derivatives indicated that compounds like this compound exhibited significant inhibitory effects on certain enzyme classes. This finding suggests that modifications to the nitro group could lead to improved efficacy as pharmaceutical agents .

Mecanismo De Acción

The mechanism of action of 1-Fluoro-3-(3-nitrophenyl)benzene depends on its specific application. In chemical reactions, the presence of the fluorine and nitro groups influences the reactivity of the aromatic ring. The nitro group is an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, while the fluorine atom can stabilize certain intermediates through inductive effects.

In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1-Fluoro-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the fluorine atom.

1-Fluoro-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the fluorine atom.

3-Fluoro-4-nitrophenylbenzene: Another biphenyl derivative with different substitution patterns.

Uniqueness

1-Fluoro-3-(3-nitrophenyl)benzene is unique due to the specific positioning of the fluorine and nitro groups on the biphenyl structure. This arrangement can lead to distinct chemical reactivity and physical properties compared to other isomers. The combination of electron-withdrawing and electron-donating effects from the substituents can result in unique interactions in both chemical and biological systems.

Actividad Biológica

1-Fluoro-3-(3-nitrophenyl)benzene (C12H8FNO2) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.

This compound is synthesized primarily through nitration reactions and nucleophilic aromatic substitution (S_NAr). The typical synthesis involves:

- Nitration : The introduction of a nitro group onto 1-fluorobenzene using a mixture of concentrated nitric and sulfuric acid.

- Suzuki-Miyaura Coupling : Following nitration, a coupling reaction with a boronic acid derivative in the presence of a palladium catalyst enhances the yield of the desired compound.

The biological activity of this compound is largely influenced by its substituents:

- Fluorine Atom : This atom can stabilize reaction intermediates through inductive effects, enhancing reactivity.

- Nitro Group : As an electron-withdrawing group, it increases the susceptibility of the aromatic ring to nucleophilic attack, facilitating various chemical reactions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance:

- A derivative demonstrated significant cytotoxicity against various cancer cell lines, including MCF7, with an IC50 value indicating effective apoptosis induction .

- In vivo studies showed that treatment with this compound resulted in tumor growth suppression in animal models .

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity. The compound has been tested against several bacterial strains, showing effectiveness at varying concentrations:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Escherichia coli | 32 mg/mL |

| Bacillus subtilis | 8 mg/mL |

These findings suggest its potential use as an antibacterial agent .

Case Studies and Research Findings

Several research articles have explored the biological activity and applications of this compound:

- Mechanochemical Reactions : A study demonstrated that mechanochemical conditions could enhance yields in nucleophilic substitutions involving this compound, indicating its versatility in synthetic applications .

- Fluorescent Probes : The compound's photophysical properties make it suitable for developing fluorescent probes for biological imaging, which could be pivotal in tracking cellular processes.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Position of Nitro Group | Biological Activity |

|---|---|---|

| 1-Fluoro-4-nitrobenzene | Para | Moderate anticancer activity |

| 1-Fluoro-2-nitrobenzene | Ortho | Limited reactivity |

| 1-Fluoro-3-(4-nitrophenyl) | Meta | Enhanced nucleophilic activity |

The positioning of substituents significantly affects the reactivity and biological activity of these compounds. For instance, the meta position often results in reduced reactivity compared to ortho or para positions due to steric hindrance and electronic effects .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFWFXBOZUJOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720608 | |

| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-72-4 | |

| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.